molecular formula C7H7N3O2 B1364432 3,4-Pyridinedicarboxamide CAS No. 4663-98-3

3,4-Pyridinedicarboxamide

Cat. No.: B1364432
CAS No.: 4663-98-3
M. Wt: 165.15 g/mol
InChI Key: JYUVRSQEAUFLHD-UHFFFAOYSA-N
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Description

3,4-Pyridinedicarboxamide: is an organic compound with the molecular formula C7H7N3O2. It is also known by its synonym, cinchomeronamide . This compound is characterized by the presence of two carboxamide groups attached to a pyridine ring at the 3 and 4 positions. It is a white to off-white crystalline powder with a melting point of approximately 180°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Pyridinedicarboxamide can be synthesized through various methods. One common approach involves the reaction of 3,4-pyridinedicarboxylic acid with ammonia or an amine under suitable conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Pyridinedicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,4-pyridinedicarboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its ability to chelate metal ions makes it useful in catalysis and as a ligand in coordination chemistry .

Comparison with Similar Compounds

  • 2,6-Pyridinedicarboxamide
  • 2,5-Thiophenedicarboxamide
  • 2,5-Furandicarboxamide

Comparison: 3,4-Pyridinedicarboxamide is unique due to the position of its carboxamide groups on the pyridine ring, which affects its chemical reactivity and coordination properties. Compared to 2,6-pyridinedicarboxamide, it has different steric and electronic characteristics, leading to distinct coordination modes and applications .

Properties

IUPAC Name

pyridine-3,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c8-6(11)4-1-2-10-3-5(4)7(9)12/h1-3H,(H2,8,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUVRSQEAUFLHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393195
Record name 3,4-Pyridinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4663-98-3
Record name 3,4-Pyridinedicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Pyridinedicarboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3,4-Pyridinedicarboxamide a suitable ligand for forming coordination polymers?

A1: this compound possesses several structural features that make it an attractive ligand for constructing coordination polymers. The molecule contains multiple nitrogen and oxygen atoms capable of coordinating with metal ions. Research has shown that by reacting this compound with mercury(II) halides, two-dimensional coordination polymers can be formed []. The nature of the resulting coordination polymer (its topology and dimensionality) can be influenced by factors like the halide used and the steric bulk of substituents on the amide nitrogen atoms [].

Q2: How does the structure of this compound derivatives influence their coordination behavior?

A2: The coordination behavior of this compound can be fine-tuned by modifying its structure. For instance, introducing bulky substituents, like isopropyl or isobutyl groups, on the amide nitrogen atoms can influence the coordination geometry around the metal center and the overall topology of the resulting framework []. This structural tunability offers possibilities for designing coordination polymers with tailored properties for specific applications.

Q3: Beyond coordination polymers, what other applications have been explored for this compound derivatives?

A3: Researchers have investigated the pharmacological properties of N-aminoalkyl derivatives of this compound []. These derivatives showed promising results in terms of their pharmacological activity and toxicity profiles. This research highlights the potential of exploring this compound as a scaffold for developing new pharmaceutical compounds.

Q4: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A4: Various analytical techniques are used to characterize this compound and its derivatives. Single-crystal X-ray diffraction is crucial for determining the solid-state structures of coordination polymers formed with this ligand []. Additionally, spectroscopic techniques such as NMR and IR spectroscopy are essential for confirming the identity and purity of synthesized compounds.

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